molecular formula C16H27NO B5251606 N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine

N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine

Cat. No.: B5251606
M. Wt: 249.39 g/mol
InChI Key: XKEBGLJOUXTVGB-UHFFFAOYSA-N
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Description

N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine is an organic compound that features a cyclopentanamine core with a substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine typically involves multi-step organic reactions. One common route includes the alkylation of cyclopentanamine with a suitable alkyl halide, followed by the introduction of the furan ring through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of saturated analogs.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine involves its interaction with specific molecular targets. The furan ring and amine group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine
  • 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one
  • 5-Methyl-2-furanmethanol

Uniqueness

This compound is unique due to its specific combination of a cyclopentanamine core with a substituted furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-12(17-14-7-5-6-8-14)11-16(3,4)15-10-9-13(2)18-15/h9-10,12,14,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBGLJOUXTVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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